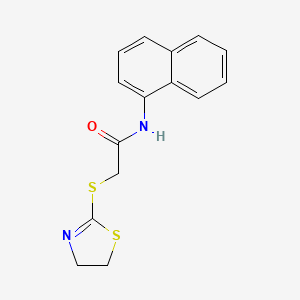

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-1-naphthylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-1-naphthylacetamide involves multi-step chemical reactions, starting from specific naphthalene derivatives and proceeding through intermediate compounds such as thiazolyl acetamides or naphthyridin-3-yl acetamides. These processes often employ techniques such as condensation, cyclization, and functional group transformation to achieve the desired structures (Zhan et al., 2009).

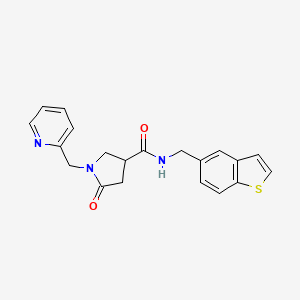

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. This thiazole moiety is attached to a naphthalene ring through a thioether linkage, providing a complex structure that is amenable to further functionalization. The detailed structure-activity relationships are often elucidated using spectroscopic techniques such as NMR and mass spectrometry, and in some cases, crystallography to understand the conformational preferences and interactions that contribute to their biological activity.

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclization to form thiazolidinone or thiazinone derivatives, which are important for their biological activity. The reactivity of the thiazole moiety, especially towards electrophiles and nucleophiles, plays a crucial role in the synthesis of these derivatives. Additionally, the presence of the naphthyl group contributes to the aromatic character of these compounds, influencing their electronic and steric properties (Nakamori et al., 1988).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms and the aromatic system affects their polarity and solubility in different solvents, which is important for their application in biological systems. The stability of these compounds under physiological conditions is also a critical factor for their potential use as therapeutic agents.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and photostability, are key to understanding the behavior of these compounds in biological environments. The reactivity of the thiazole ring towards nucleophilic and electrophilic substitution provides a pathway for the modification and optimization of these compounds for enhanced activity. The acidity or basicity of the compounds can influence their interaction with biological targets, affecting their mode of action and efficacy as drugs.

References

- (Zhan et al., 2009) - Synthesis and anti-HIV activity evaluation of derivatives.

- (Nakamori et al., 1988) - Reaction of derivatives with dimethyl acetylenedicarboxylate.

Propiedades

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c18-14(10-20-15-16-8-9-19-15)17-13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIFIPYIDWFKSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-1-naphthylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}piperidine](/img/structure/B5672815.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(1-phenylcyclopropyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5672828.png)

![2-ethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-pyrimidinecarboxamide](/img/structure/B5672835.png)

![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5672852.png)

![3-{1-[4-(2-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5672858.png)

![3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5672864.png)

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-azepanecarboxamide](/img/structure/B5672865.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[5-(methoxymethyl)-2-furoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5672872.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[4-(2-thienyl)butanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5672886.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5672894.png)